molecular formula C24H27N3O4S B10875564 Ethyl 7-hydroxy-6-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate

Ethyl 7-hydroxy-6-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate

Cat. No.: B10875564
M. Wt: 453.6 g/mol
InChI Key: AZYZEGGPRXEEBG-UHFFFAOYSA-N
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Description

ETHYL 2-(BENZOYLAMINO)-7-HYDROXY-6-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(BENZOYLAMINO)-7-HYDROXY-6-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps One common method includes the condensation of benzoyl chloride with an appropriate amine to form the benzoylamino groupThe final step often involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts such as palladium or rhodium to facilitate hydrogenation and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The benzoylamino group can be reduced to form primary amines.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ETHYL 2-(BENZOYLAMINO)-7-HYDROXY-6-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the piperazino group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Uniqueness: ETHYL 2-(BENZOYLAMINO)-7-HYDROXY-6-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

ethyl 2-benzamido-7-hydroxy-6-[(4-methylpiperazin-1-yl)methyl]-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H27N3O4S/c1-3-31-24(30)19-18-10-9-17(15-27-13-11-26(2)12-14-27)20(28)21(18)32-23(19)25-22(29)16-7-5-4-6-8-16/h4-10,28H,3,11-15H2,1-2H3,(H,25,29)

InChI Key

AZYZEGGPRXEEBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2O)CN3CCN(CC3)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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